molecular formula C12H22N2O5 B1482689 N-Ethyl-3-(1-piperidinyl)propanamide oxalate CAS No. 2108815-70-7

N-Ethyl-3-(1-piperidinyl)propanamide oxalate

Cat. No.: B1482689
CAS No.: 2108815-70-7
M. Wt: 274.31 g/mol
InChI Key: SMVCSYSBNPHOKJ-UHFFFAOYSA-N
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Description

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is a chemical compound with the molecular formula C12H22N2O5. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(1-piperidinyl)propanamide oxalate typically involves the reaction of N-ethyl-3-(1-piperidinyl)propanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-(1-piperidinyl)propanamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

N-Ethyl-3-(1-piperidinyl)propanamide oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-(1-piperidinyl)propanamide oxalate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its activity, allowing it to bind to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-(1-piperidinyl)propanamide oxalate
  • N-Propyl-3-(1-piperidinyl)propanamide oxalate
  • N-Butyl-3-(1-piperidinyl)propanamide oxalate

Uniqueness

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is unique due to its specific ethyl substitution on the nitrogen atom of the piperidine ring. This substitution can influence its chemical reactivity, biological activity, and overall properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-ethyl-3-piperidin-1-ylpropanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C2H2O4/c1-2-11-10(13)6-9-12-7-4-3-5-8-12;3-1(4)2(5)6/h2-9H2,1H3,(H,11,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVCSYSBNPHOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCN1CCCCC1.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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